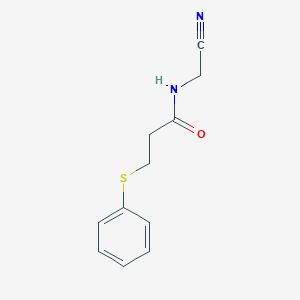

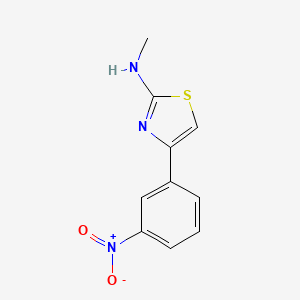

![molecular formula C15H14BrNO2 B2879225 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid CAS No. 656815-39-3](/img/structure/B2879225.png)

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Radiolabeled Compounds

A study by Taylor et al. (1996) details the synthesis of radiolabeled compounds using 4-amino[7-14C]benzoic acid, a close relative to 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, highlighting its potential in creating compounds for biological tracer studies. The synthesis involves carbonation, esterification, coupling, and reduction steps, resulting in a product with high specific activity, indicating its usefulness in radiopharmaceutical applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Synthesis and Characterization of Bromo-Substituted Compounds

Research by Yu-chuan (2012) on the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, using amino benzoic acid as a starting material, demonstrates the role of bromo-substituted benzoic acids in creating sensitive chromogenic agents for phenol determination. This work emphasizes the importance of such compounds in developing analytical methodologies (Yu-chuan, 2012).

Material Science and Catalysis

Goodman and Detty (2004) discuss the use of selenoxides, including compounds related to 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid, as catalysts for bromination reactions using sodium bromide and hydrogen peroxide. This study highlights the compound's relevance in organic synthesis and material science, particularly in facilitating selective bromination processes (Goodman & Detty, 2004).

Photodynamic Therapy

Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine derivative, showcasing the use of bromo-substituted compounds in creating photosensitizers for photodynamic therapy. This research underscores the potential of such compounds in medical applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Liquid Crystalline and Fire Retardant Molecules

Jamain, Khairuddean, and Guan-Seng (2020) developed novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. This work illustrates the versatility of bromo-substituted benzoic acids in synthesizing materials with unique properties, such as enhanced fire retardancy and liquid crystalline behavior (Jamain, Khairuddean, & Guan-Seng, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

4-[[(4-bromophenyl)methylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h1-8,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEDNOIBAISCMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Bromobenzyl)amino]methyl}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)

![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)

![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)

![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)

![N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2879156.png)

![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)

![4-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2879161.png)